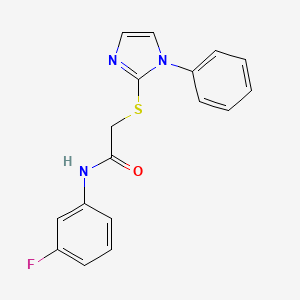

N-(3-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS/c18-13-5-4-6-14(11-13)20-16(22)12-23-17-19-9-10-21(17)15-7-2-1-3-8-15/h1-11H,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEQLLPIRPBGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thioacetamide moiety linked to a 3-fluorophenyl group and an imidazole ring. This structural configuration is significant for its biological interactions.

Research indicates that compounds with imidazole and thioamide functionalities often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the imidazole ring is crucial for interaction with various biological targets, particularly enzymes and receptors.

Anticancer Activity

Several studies have reported the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its thioamide structure is known to enhance activity against bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8.0 | |

| Escherichia coli | 16.0 | |

| Candida albicans | 12.5 |

The antimicrobial activity is believed to arise from the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Studies

A notable study investigated the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound, resulting in a significant reduction in tumor size compared to control groups.

Study Design:

- Animal Model : Mice with xenografted A549 lung cancer cells.

- Treatment Regimen : Daily administration of 10 mg/kg and 20 mg/kg for four weeks.

Results :

- Tumor volume decreased by approximately 50% in treated groups compared to controls.

This study highlights the potential of this compound as an anticancer agent in clinical settings.

Scientific Research Applications

Anticancer Activity

N-(3-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been investigated for its anticancer properties. Studies suggest that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

In Vitro Studies :

- Cytotoxicity : Related compounds have shown IC50 values as low as 2.32 µM against MCF-7 breast cancer cells, indicating potent growth inhibition.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

| Structural Component | Role in Activity |

|---|---|

| Fluorophenyl Group | Enhances lipophilicity and target interaction |

| Imidazole Moiety | Contributes to enzyme inhibition related to cancer progression |

| Thioacetamide Linkage | Facilitates interaction with biological targets |

Case Studies

Several studies have investigated the efficacy of related compounds:

-

Compound A (similar structure) :

- Cell Line : MCF-7

- IC50 (µM) : 2.32

- Mechanism : Apoptosis induction

-

Compound B (related derivative) :

- Cell Line : HepG2

- IC50 (µM) : 8.10

- Mechanism : Cell cycle arrest

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 2.32 | Apoptosis induction |

| Compound B | HepG2 | 8.10 | Cell cycle arrest |

| N-(3-fluorophenyl)-2... | TBD | TBD | TBD |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, 2-chloro-N-(thiazol-2-yl)acetamide derivatives are reacted with thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) in the presence of a base like potassium carbonate. Solvent selection (e.g., ethanol for recrystallization) and reaction time (3–8 hours) are critical for yield optimization . Similar protocols for related acetamides utilize copper-catalyzed 1,3-dipolar cycloadditions in tert-BuOH/H2O systems for regioselective triazole formation .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies characteristic peaks for amide C=O (~1670–1680 cm⁻¹), thioether (C–S, ~1250–1300 cm⁻¹), and aromatic C=C (~1590–1600 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.6 ppm) and acetamide CH₂ groups (δ 5.3–5.5 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) and aromatic ring systems .

- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Methodological Answer : Cytotoxicity assays (e.g., MTT or apoptosis assays) against cancer cell lines (e.g., A549 lung adenocarcinoma) and normal cells (e.g., NIH/3T3 fibroblasts) are used to evaluate selective toxicity. IC₅₀ values and apoptosis percentages (via flow cytometry) provide initial activity profiles .

Advanced Research Questions

Q. How can structural modifications to the imidazole or fluorophenyl moieties enhance bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring to modulate electron density and binding affinity .

- Heterocycle replacement : Swapping imidazole with thiazole or triazole rings to alter hydrogen-bonding interactions (e.g., compound 4c in showed improved selectivity) .

- Docking studies : Molecular modeling with enzymes (e.g., cyclooxygenase) predicts binding modes and guides rational design .

Q. How can conflicting cytotoxicity data between similar analogs be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:

- Dose-response validation : Replicate assays with standardized protocols (e.g., 24–72-hour exposure).

- Metabolic stability testing : Assess compound degradation in cell media using LC-MS/MS .

- Crystallographic analysis : Resolve structural ambiguities (e.g., torsion angles between aromatic rings) via X-ray diffraction (SHELX refinement in ) .

Q. What computational tools are effective for predicting metabolic pathways of this compound?

- Methodological Answer :

- ADMET prediction : Use software like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions.

- Density Functional Theory (DFT) : Calculate reactive sites (e.g., sulfur atoms in thioacetamide) prone to oxidation or glutathione conjugation .

- Molecular dynamics simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify potential metabolites .

Q. How can crystallization conditions be optimized for X-ray structure determination?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.